molecular formula C12H21NO2 B8596835 tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate

Cat. No.: B8596835
M. Wt: 211.30 g/mol
InChI Key: CMGCLUXXWYYEON-UHFFFAOYSA-N
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Description

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate is an organic compound with the molecular formula C11H19NO2. It is a derivative of carbamic acid and features a cyclohexene ring with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate can be synthesized through the Steglich esterification method. This involves the reaction of cyclohex-3-enylmethyl carbamic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction typically occurs under mild conditions and results in the formation of the ester with high yield.

Industrial Production Methods

In an industrial setting, the synthesis of cyclohex-3-enylmethyl-carbamic acid tert-butyl ester may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-enylmethyl ketone or cyclohex-3-enylmethyl alcohol.

    Reduction: Formation of cyclohex-3-enylmethyl alcohol.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohex-3-enylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can then interact with enzymes or receptors in biological systems. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(cyclohex-3-en-1-yl)methyl]carbamate is unique due to its specific cyclohexene ring structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl N-(cyclohex-3-en-1-ylmethyl)carbamate

InChI

InChI=1S/C12H21NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-5,10H,6-9H2,1-3H3,(H,13,14)

InChI Key

CMGCLUXXWYYEON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC=CC1

Origin of Product

United States

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